N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . It is also known by its IUPAC name, 3-chloro-4,5-dimethoxybenzaldehyde oxime . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds such as:
3-chloro-4,5-dimethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.
4,5-dimethoxy-2-nitrobenzaldehyde: Another compound with similar structural features but different functional groups.
3-chloro-4,5-dimethoxyphenylhydrazine: A related compound with a hydrazine functional group instead of an oxime. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGMLNKGHDQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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